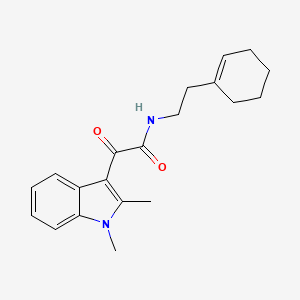

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

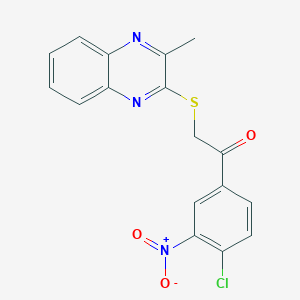

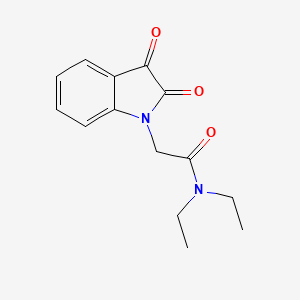

The compound “2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide” is a chemical compound with the molecular formula C12H12N2O3 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in several studies. For instance, a series of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives were synthesized from isatin and 5,7-dibromoisatin .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Applications De Recherche Scientifique

Cytotoxic Activity and Cancer Research

A key application of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide derivatives is in the field of cancer research. Studies have focused on the design, synthesis, and quantitative structure-activity relationship (QSAR) analysis of these compounds to assess their cytotoxic activities. Notably, derivatives have been synthesized from isatin and evaluated for their cytotoxic effects on breast cancer cell lines (e.g., MCF-7) and non-cancer cell lines (e.g., VERO). The research found that certain substitutions enhance cytotoxic activity, making some compounds highly selective and potent against cancer cells, which suggests their potential as leads for developing new anticancer drugs (Modi et al., 2011).

Novel Synthetic Methods

Another significant application is the development of novel synthetic methods for biologically active compounds. For example, cobalt-catalyzed peroxidation of 2-oxindoles has been explored, offering a new pathway to synthesize 3-peroxy-2-oxindoles. These compounds serve as precursors for further transformation into various biologically active molecules, including derivatives of this compound. This methodology could be instrumental in the synthesis of natural products and pharmaceuticals (Kong et al., 2016).

Antimicrobial and Antifungal Applications

The derivatives of this compound have also been explored for their antimicrobial and antifungal activities. Synthesis of novel compounds from this class and their evaluation against various microbial strains have shown significant potential. Some compounds exhibit activities comparable to standard drugs like carbendazim against fungal pathogens, highlighting their potential as new antimicrobial and antifungal agents (Tiwari et al., 2014).

Drug Development and Therapeutic Applications

Further research into the therapeutic applications of these compounds has revealed their potential in drug development, particularly for diseases like tuberculosis. Derivatives showing activity against Mycobacterium tuberculosis H37Rv, the causative agent of tuberculosis, have been identified, with minimal inhibitory concentration values indicating their efficacy as novel agents for TB treatment (Velezheva et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been studied for their cytotoxic activity, suggesting potential targets could be cellular components involved in cell proliferation .

Mode of Action

It’s suggested that the compound may interact with its targets, leading to changes that result in cytotoxic activity .

Biochemical Pathways

Given its cytotoxic activity, it’s plausible that the compound may influence pathways related to cell growth and proliferation .

Result of Action

The compound and its derivatives have been associated with cytotoxic activity, suggesting that they may induce cell death or inhibit cell proliferation .

Analyse Biochimique

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide has been evaluated for its cytotoxic activity against various cell lines, including MCF7, A549, HeLa, and HEK293 . It has been found to have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Propriétés

IUPAC Name |

2-(2,3-dioxoindol-1-yl)-N,N-diethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-3-15(4-2)12(17)9-16-11-8-6-5-7-10(11)13(18)14(16)19/h5-8H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQMKQIIUAKCAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C2=CC=CC=C2C(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)pteridin-4-amine](/img/structure/B2513746.png)

![N-Ethyl-N-[2-[methyl-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2513751.png)

![N-cyano-4-fluoro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2513757.png)

![Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2513762.png)

![3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2513763.png)

![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-phenyloxane-4-carbonyl)azetidine](/img/structure/B2513765.png)